N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H19FN2O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.11004181 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioprotective Potential
The study on fluorine-containing amides with sulfinate or sulfoxide groups, including N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide, reveals a focus on exploring their radioprotective activity. These compounds are synthesized to evaluate their effectiveness in providing protection against radiation damage. The research suggests a potential application in enhancing radioprotection, particularly emphasizing the influence of fluorine atoms on this activity (Vasil'eva & Rozhkov, 1992).
Insecticidal Activity
Flubendiamide, related to this compound by its structural uniqueness and functional groups, demonstrates exceptional insecticidal efficacy against lepidopterous pests. The compound's structure, featuring novel substituents such as a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its high activity and specificity. This research underlines the compound's potential in integrated pest management programs, highlighting its safety for non-target organisms and its innovative mode of action distinct from existing insecticides (Tohnishi et al., 2005).
Crystal Structure Analysis
Investigations into the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which are chemically related to this compound, offer insights into their conformational behaviors. These studies provide valuable information for understanding the interaction patterns and molecular conformations, facilitating the design of more effective compounds with improved pharmacological properties (Suchetan et al., 2016).
Cardiac Electrophysiological Activity
Research on N-substituted-4-(1H-imidazol-1-yl)benzamides, including molecules similar to this compound, indicates significant potential in modulating cardiac electrophysiological properties. These compounds are compared to known class III agents for their ability to influence heart rhythm, suggesting their application in developing new treatments for arrhythmias. This highlights the broader applicability of such compounds in cardiac therapy (Morgan et al., 1990).
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-4-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-24(22,23)20-16-10-6-14(7-11-16)17(21)19-12-2-3-13-4-8-15(18)9-5-13/h4-11,20H,2-3,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQZXWVNGOHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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